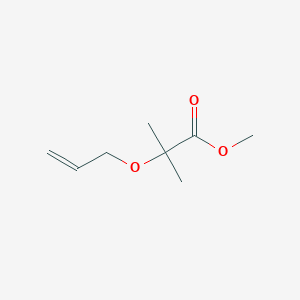

Methyl 2-(allyloxy)-2-methylpropanoate

Description

Methyl 2-(allyloxy)-2-methylpropanoate is an ester derivative characterized by a branched 2-methylpropanoate backbone and an allyloxy (-O-CH₂-CH=CH₂) substituent. This structure combines the reactivity of an ester group with the unsaturated allyl moiety, making it valuable in organic synthesis, particularly in polymer chemistry and pharmaceutical intermediates.

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

methyl 2-methyl-2-prop-2-enoxypropanoate |

InChI |

InChI=1S/C8H14O3/c1-5-6-11-8(2,3)7(9)10-4/h5H,1,6H2,2-4H3 |

InChI Key |

KTDODWJQOKWXBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)OC)OCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Allyloxy vs. Methylallyloxy: The allyloxy group (unsaturated) offers sites for polymerization or Michael additions, whereas the 2-methylallyloxy variant () introduces steric hindrance, altering reaction pathways .

Physical Properties: Molecular weights range from 170.21 g/mol (simpler allyloxy derivatives) to 283.15 g/mol (brominated analogs). Higher weights correlate with increased boiling points and reduced volatility. Polar substituents (e.g., acetylphenoxy in ) improve solubility in polar solvents, critical for pharmaceutical formulations .

Applications: Pharmaceuticals: Chloroethyl and chlorobutanoyl derivatives () are intermediates in drug synthesis, leveraging their stability and reactivity . Polymer Chemistry: Allyloxy-containing esters (e.g., ) serve as monomers for cross-linked polymers or protecting groups in peptide synthesis .

Research Findings and Industrial Relevance

- Stereoselective Synthesis: Derivatives like Methyl 2-(benzyloxy)acetate () demonstrate the role of allyloxy groups in directing stereochemistry, a feature likely shared by this compound .

- Safety and Handling: Esters with halogen or allyl groups require stringent storage (e.g., inert atmospheres, low temperatures) to prevent degradation or hazardous reactions, as noted in safety guidelines () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.